
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a quinoline derivative that is not directly discussed in the provided papers, but its structural relatives are extensively studied for their potential applications and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions with careful selection of substituents to achieve the desired biological activity. For instance, the synthesis of Ethyl 6,7-Difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, a key intermediate of prulifloxacin, was achieved with an overall yield of 85.7% through a series of reactions starting from 3,4-difluoroaniline . Similarly, the synthesis of various 2-substituted analogues of quinoline derivatives has been explored for antimalarial activity, with one analogue showing more activity and less toxicity than the parent compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their biological activity and stability. For example, the Schiff base 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline crystallizes in two polymorphic forms, with differences in the dihedral angles between terminal ring planes affecting the planarity of the molecule . These structural variations can impact the intermolecular interactions and stability of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of quinolones stabilized by intramolecular hydrogen bonding . The reactivity of these compounds can be tailored by substituting different functional groups, which can also affect their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can enhance the lipophilicity of the molecule, which is important for drug design . The crystal structures of these compounds are often determined by weak directional interactions such as van der Waals forces, π-π stacking, and hydrogen bonding, which can also affect their solubility and stability .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
- Methods of Application : The synthetic approaches involve various reactions of 4-hydroxy-2-quinolones .
- Results or Outcomes : This has led to the creation of numerous derivatives of bioactive quinolines .
-
Intramolecular Cyclization
- Scientific Field : Organic Synthesis
- Application Summary : 4-Hydroxy-2-(trifluoromethyl)quinolines have been synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .
- Methods of Application : The cyclization process was carried out in nitrobenzene under reflux conditions .
- Results or Outcomes : This method resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
-
Antimicrobial Actions
- Scientific Field : Medicinal Chemistry
- Application Summary : Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Methods of Application : The derivatives were synthesized via multi-step reactions .
- Results or Outcomes : The derivatives showed potential antimicrobial activity .
-
Synthesis of Analgesic Compound
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Hydroxy-8-(trifluoromethyl)quinolone may be used in the synthesis of the analgesic compound, floctafenine .
- Methods of Application : The specific methods of synthesis would depend on the specific procedures used in the laboratory .
- Results or Outcomes : The outcome is the production of floctafenine, an analgesic compound .
-
Synthesis of Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : 4-Hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, many of which show unique biological activities .
- Methods of Application : The synthetic approaches involve various reactions of 4-hydroxy-2-quinolones .
- Results or Outcomes : This has led to the creation of numerous derivatives of bioactive quinolines .
-
Intramolecular Cyclization
- Scientific Field : Organic Synthesis
- Application Summary : 4-Hydroxy-2-(trifluoromethyl)quinolines have been synthesized through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .
- Methods of Application : The cyclization process was carried out in nitrobenzene under reflux conditions .
- Results or Outcomes : This method resulted in a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .
-
Antimicrobial Actions
- Scientific Field : Medicinal Chemistry
- Application Summary : Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Methods of Application : The derivatives were synthesized via multi-step reactions .
- Results or Outcomes : The derivatives showed potential antimicrobial activity .
-
Synthesis of Analgesic Compound
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-Hydroxy-8-(trifluoromethyl)quinolone may be used in the synthesis of the analgesic compound, floctafenine .
- Methods of Application : The specific methods of synthesis would depend on the specific procedures used in the laboratory .
- Results or Outcomes : The outcome is the production of floctafenine, an analgesic compound .
-
Fluorinated Quinolines
- Scientific Field : Organic Chemistry
- Application Summary : The synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone and 2,3,4-trichloro-6,7-difluoroquinolone from 4,5-difluoro-2-nitrobenzoic acid has been reported .
- Methods of Application : The synthesis involves reductive cyclization proceeding in basic media in the presence of sodium borohydride .
- Results or Outcomes : The synthesis resulted in the production of fluorinated quinolines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTJOLUVQOIHEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347127 |
Source


|
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline | |
CAS RN |
41192-84-1 |
Source


|
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

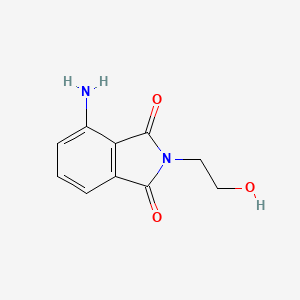
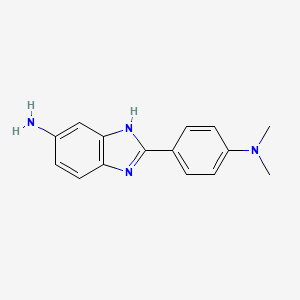
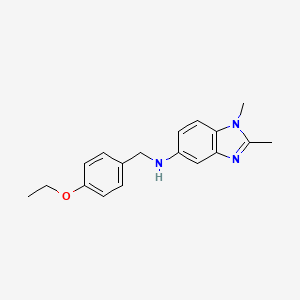
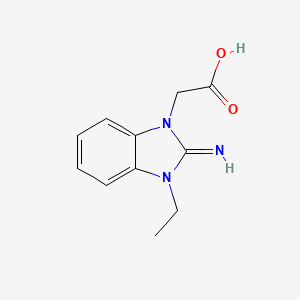
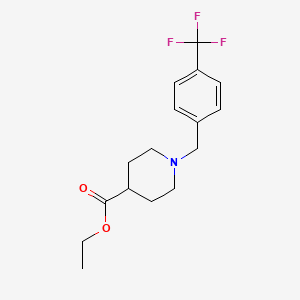
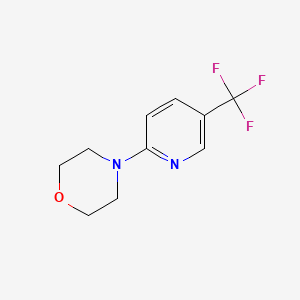

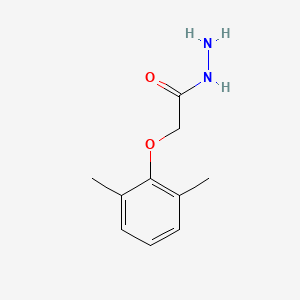

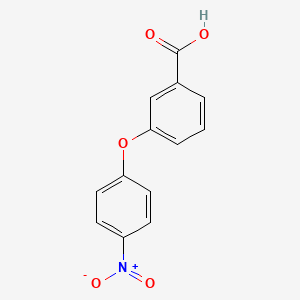
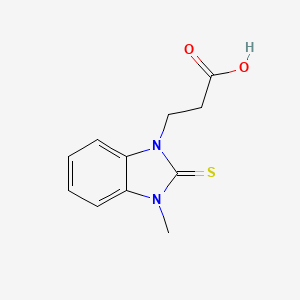
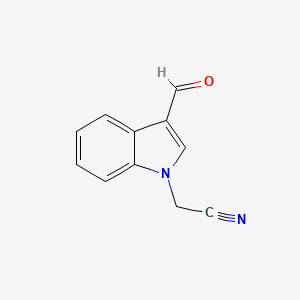
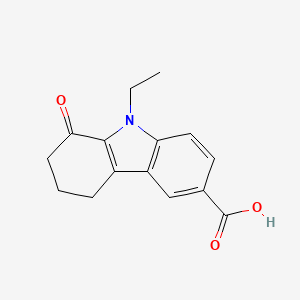
![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)